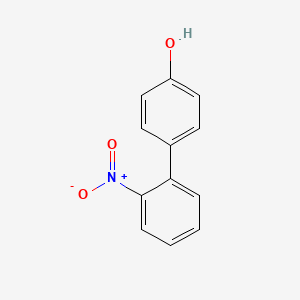

4-Hydroxy-2'-nitrobiphenyl

Description

Significance of Nitrobiphenyl Derivatives in Organic Chemistry

Nitrobiphenyl derivatives are a class of compounds that have garnered significant attention in organic chemistry, primarily as versatile intermediates in synthesis. The nitro group is a valuable functional handle; it can be readily reduced to an amino group, which is a precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.

Furthermore, the electronic properties of nitrobiphenyls make them subjects of interest in materials science. scispace.com The position of the nitro group on the biphenyl (B1667301) structure significantly influences the electron distribution across the aromatic rings, which can be exploited in the design of materials with specific electronic or optical properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for the synthesis of these biphenyl derivatives, allowing for the controlled construction of the core structure. rsc.org

Overview of Research Trajectories for Aromatic Nitro-Hydroxy Compounds

Aromatic compounds containing both nitro and hydroxyl groups are a focal point of diverse research efforts. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group can lead to interesting properties, such as enhanced acidity of the hydroxyl proton. numberanalytics.com This characteristic is particularly relevant in studies of photo-excited states and their applications in catalytic synthesis. nih.gov

Research into these compounds often explores how the relative positions of the functional groups affect molecular planarity, hydrogen bonding patterns, and ultimately, biological activity. nih.gov For instance, studies on isomers of hydroxy-nitrobiphenyls demonstrate that the specific substitution pattern is critical in determining the compound's chemical behavior and potential applications. numberanalytics.com A significant area of investigation involves their use as building blocks for creating more complex molecules, such as fluorescent probes and potential therapeutic agents. ijsrset.com For example, a molecular docking study on the related compound class of hydroxy nitrodiphenyl ethers has explored their potential as enzyme inhibitors, highlighting the interest in the pharmacophore. scispace.comresearchgate.net

Detailed Research Findings

While specific research dedicated exclusively to 4-Hydroxy-2'-nitrobiphenyl (B1356274) is limited, its structural features suggest plausible synthetic routes and potential areas of application based on studies of closely related analogues.

Synthesis Approaches

The construction of the this compound structure can be approached through established carbon-carbon bond-forming reactions common in biphenyl synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for synthesizing biphenyls. rsc.orgnumberanalytics.com A plausible route to this compound would involve the reaction of 4-hydroxyphenylboronic acid with 1-halo-2-nitrobenzene (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene). A base is required to facilitate the reaction, and a palladium complex, often with a phosphine (B1218219) ligand, serves as the catalyst.

Ullmann Reaction: The Ullmann condensation is another classic method for forming biaryl linkages, typically involving the copper-catalyzed reaction of two aryl halides. rsc.org A variation could involve the coupling of an aryl halide with a phenol (B47542). For instance, an Ullmann-type reaction could potentially be developed between a 4-halophenol derivative and a 2-nitroaryl species. A patent for the synthesis of a related compound, 4-acetyl-4'-fluoro-2-nitrobiphenyl, utilized an Ullmann reaction between p-fluoroiodobenzene and 4-bromo-3-nitroacetophenone, demonstrating the utility of this method for creating substituted nitrobiphenyls. prepchem.com

Research Applications of a Structurally Related Analogue

While direct experimental studies on this compound are not widely published, research on its structural analogue, 4-Hydroxy-2'-nitrodiphenyl ether, provides insight into potential applications. A molecular docking study investigated a series of hydroxy nitrodiphenyl ether derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. scispace.com In this computational study, 4-Hydroxy-2'-nitrodiphenyl ether was identified as having the most favorable binding energy, suggesting a strong interaction with the enzyme's active site. scispace.com The oxygen of the nitro group was noted to have an efficient metal-ligand interaction with the copper ions in the tyrosinase active site. This suggests that the 4-hydroxy-2'-nitro substitution pattern could be a valuable pharmacophore for designing enzyme inhibitors. scispace.comresearchgate.net It is crucial to note that this finding pertains to the diphenyl ether, which contains an oxygen atom bridging the two aromatic rings, unlike the direct carbon-carbon bond in this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCMTITSCFYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573869 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20281-23-6, 51264-59-6 | |

| Record name | 2′-Nitro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20281-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 2 Nitrobiphenyl and Analogous Biaryls

Cross-Coupling Reactions for Biphenyl (B1667301) Scaffold Construction

Cross-coupling reactions are fundamental tools for the formation of C-C bonds. For a target molecule like 4-Hydroxy-2'-nitrobiphenyl (B1356274), these reactions typically involve coupling an aryl halide or pseudohalide representing one ring with an organometallic reagent of the other ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance, especially given the presence of both a hydroxyl and a nitro group.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is the most widely used and versatile method for biaryl synthesis. Its success stems from the predictable reactivity of the palladium catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. Several named reactions fall under this category, each utilizing a different organometallic partner.

The Suzuki-Miyaura coupling is arguably the most common method for biaryl synthesis due to the stability, low toxicity, and commercial availability of its organoboron reagents. nih.govaalto.fi The reaction couples an arylboronic acid or ester with an aryl halide or triflate.

For the synthesis of this compound, a plausible Suzuki coupling strategy involves the reaction between a 2-halonitrobenzene (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene) and (4-hydroxyphenyl)boronic acid. To avoid potential side reactions with the acidic phenol (B47542) group, the hydroxyl functionality is often protected, for instance as a methoxy (B1213986) ether, which can be deprotected in a subsequent step.

Mechanistic studies have shown that challenges can arise during the transmetalation step when the boronic acid is substituted with a nitro group in the ortho-position. nih.gov However, placing the nitro group on the aryl halide partner, as in 1-iodo-2-nitrobenzene, generally allows the reaction to proceed effectively. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction. Palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are common catalysts, often used with phosphine (B1218219) ligands that promote the catalytic cycle. An aqueous base is essential for the activation of the boronic acid for transmetalation.

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of 4-Methoxy-2'-nitrobiphenyl

| Parameter | Condition | Role | Reference |

| Aryl Halide | 1-Iodo-2-nitrobenzene | Electrophile | nih.gov |

| Boronic Acid | (4-Methoxyphenyl)boronic acid | Nucleophile | nih.gov |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation | nih.govyoutube.com |

| Ligand | PPh₃, Biarylphosphines | Stabilizes catalyst, facilitates oxidative addition/reductive elimination | mdpi.com |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | mdpi.com |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants and catalyst | mdpi.com |

| Temperature | 80-110 °C | Provides activation energy for the reaction | nih.gov |

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. wikipedia.orgorganic-chemistry.org This reaction traditionally requires harsh conditions, such as high temperatures (often >200 °C) and a stoichiometric amount of copper powder or copper bronze. organic-chemistry.org The reaction is most efficient when the aryl halides are electron-deficient, making substrates like 2-chloronitrobenzene suitable for forming symmetrical products like 2,2'-dinitrobiphenyl. wikipedia.org

Modern "Ullmann-type" reactions are catalytic and can be used for unsymmetrical biaryl synthesis under milder conditions, although they can still be less versatile than palladium-catalyzed methods. organic-chemistry.org For the synthesis of this compound, an Ullmann-type approach could involve the coupling of 1-halo-2-nitrobenzene with a 4-alkoxyphenol. The development of ligands such as diamines and amino acids has significantly improved the scope and conditions of these copper-catalyzed reactions. mdpi.comresearchgate.net

Table 2: General Conditions for Ullmann-Type Biaryl Synthesis

| Parameter | Condition | Role | Reference |

| Aryl Halide | 1-Iodo-2-nitrobenzene | Electrophile | wikipedia.org |

| Coupling Partner | 4-Methoxyphenol | Nucleophile | researchgate.net |

| Catalyst/Promoter | CuI, Cu₂O, CuO-NPs | Mediates the C-C bond formation | mdpi.comresearchgate.net |

| Ligand | 1,10-Phenanthroline, N,N-Dimethylglycine | Accelerates the catalytic cycle | organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃ | Acts as a proton scavenger and promotes phenoxide formation | researchgate.net |

| Solvent | DMF, Pyridine, DMAc | High-boiling polar aprotic solvent | mdpi.com |

| Temperature | 110-180 °C | Provides activation energy | mdpi.com |

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed for C-C bond formation. wikipedia.orgorganic-chemistry.org It utilizes a Grignard reagent (an organomagnesium halide) as the organometallic nucleophile, which couples with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.net

To synthesize this compound via a Kumada coupling, one could react the Grignard reagent derived from 4-bromoanisole (B123540) (4-methoxyphenylmagnesium bromide) with a 2-halonitrobenzene. A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups (like unprotected phenols or even nitro groups) in the coupling partners. Therefore, a protected hydroxyl group (e.g., methoxy) is necessary, and reaction conditions must be carefully controlled to avoid side reactions with the nitro group. The reaction is typically carried out in ethereal solvents like THF or diethyl ether under anhydrous conditions. wikipedia.org

Table 3: Plausible Conditions for Kumada Synthesis of 4-Methoxy-2'-nitrobiphenyl

| Parameter | Condition | Role | Reference |

| Aryl Halide | 1-Chloro-2-nitrobenzene | Electrophile | wikipedia.org |

| Grignard Reagent | 4-Methoxyphenylmagnesium bromide | Nucleophile | organic-chemistry.org |

| Catalyst | Pd(dppf)Cl₂, Ni(dppe)Cl₂ | Catalyzes the C-C bond formation | wikipedia.orgorganic-chemistry.org |

| Solvent | THF, Diethyl ether | Anhydrous ethereal solvent required for Grignard reagent | wikipedia.org |

| Temperature | 0 °C to reflux | Varies depending on substrate reactivity | organic-chemistry.org |

Nickel-Catalyzed Coupling Reactions

Nickel has emerged as a cost-effective and powerful alternative to palladium in cross-coupling catalysis. nih.govresearchgate.net Nickel catalysts can perform similar transformations to palladium, including Suzuki- and Kumada-type couplings, often with unique reactivity and selectivity. For instance, nickel catalysts have shown excellent efficacy in activating less reactive aryl chlorides and aryl fluorides, which are often challenging substrates for palladium. scispace.com

The synthesis of this compound analogs can be achieved by reacting a 2-halonitrobenzene with a suitable organometallic partner, such as (4-methoxyphenyl)boronic acid or 4-methoxyphenylmagnesium bromide, using a nickel catalyst. Common nickel catalysts include complexes with phosphine ligands, such as NiCl₂(dppp) or NiCl₂(dppe), or low-valent nickel species like Ni(COD)₂. These reactions often proceed under conditions similar to their palladium-catalyzed counterparts but can sometimes offer advantages in terms of cost and reactivity towards specific substrates.

Table 4: Representative Conditions for Nickel-Catalyzed Biaryl Synthesis

| Parameter | Condition | Role | Reference |

| Aryl Halide | 1-Chloro-2-nitrobenzene | Electrophile | scispace.com |

| Nucleophile | (4-Methoxyphenyl)boronic acid or Grignard reagent | Nucleophilic partner | organic-chemistry.org |

| Catalyst | NiCl₂(dppp), Ni(COD)₂ | Primary catalyst | nih.govresearchgate.net |

| Ligand | dppp, NHC ligands, Diamines | Stabilizes catalyst and modulates reactivity | nih.gov |

| Base/Additive | K₃PO₄ (for Suzuki-type), None (for Kumada) | Activates nucleophile (if needed) | organic-chemistry.org |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants | rsc.org |

| Temperature | 80-130 °C | Provides activation energy | researchgate.net |

Directed C-H Activation and Functionalization Routes

A more recent and atom-economical approach to biaryl synthesis involves the direct functionalization of C-H bonds. nih.govacs.org This strategy avoids the pre-functionalization required to generate an organometallic reagent or an organic halide. In a directed C-H activation route, a directing group on one of the aromatic rings coordinates to a transition metal catalyst (typically palladium) and positions it to selectively activate a specific C-H bond (usually at the ortho-position). mdpi.comoup.com This metalated intermediate can then couple with a suitable partner, such as an aryl halide.

For the synthesis of this compound, a hypothetical route could involve a phenol or a derivative with a directing group (e.g., pyridine, amide) that directs palladium to activate the C-H bond ortho to the hydroxyl group. This intermediate would then couple with a 2-halonitrobenzene. While powerful, designing a C-H activation strategy for this specific target can be complex compared to traditional cross-coupling, as it requires the installation and potential removal of a directing group and careful optimization to control regioselectivity. acs.orgnih.gov

Table 5: General Components for a Directed C-H Activation Approach

| Parameter | Component Example | Role | Reference |

| C-H Substrate | Phenol with a directing group (e.g., 2-pyridyl) | The ring where C-H activation occurs | oup.com |

| Coupling Partner | 1-Iodo-2-nitrobenzene | Provides the second aryl ring | nih.gov |

| Catalyst | Pd(OAc)₂ | Catalyzes C-H activation and coupling | mdpi.com |

| Ligand | Pyridone ligands, Aminoquinoline | Assists in the C-H cleavage step | nih.gov |

| Oxidant/Additive | Ag₂CO₃, Acetic Acid | Often required to facilitate the catalytic cycle | rsc.org |

| Solvent | Toluene, DMAc, Dioxane | High-boiling solvent | mdpi.com |

| Temperature | >100 °C | High energy required for C-H activation | mdpi.com |

Nitration and Hydroxylation Approaches to Substituted Biphenyls

The synthesis of hydroxylated and nitrated biphenyls, such as this compound, can be achieved through various methodologies that introduce nitro (–NO₂) and hydroxyl (–OH) functional groups onto the biphenyl scaffold. These methods often involve electrophilic aromatic substitution reactions, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the biphenyl rings.

Direct Aromatic Nitration and Hydroxylation

Direct aromatic nitration is a conventional method for introducing a nitro group onto an aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. When applied to substituted biphenyls like 4-hydroxybiphenyl, the reaction's selectivity is governed by the powerful directing effects of the existing functional groups.

The hydroxyl group (–OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The phenyl group is a weakly activating, ortho, para-director. In the case of 4-hydroxybiphenyl, the hydroxyl group exerts the dominant influence. Therefore, direct nitration of 4-hydroxybiphenyl would lead to the substitution of nitro groups primarily at the positions ortho to the hydroxyl group (positions 3 and 5) on the same ring. The synthesis of this compound, where the nitro group is on the second ring, is not feasible through this direct nitration approach.

Instead, a more practical route involves the nitration of biphenyl first, which yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl. The subsequent introduction of a hydroxyl group at the 4'-position would be required to obtain the target molecule.

The regioselectivity of nitrating phenolic compounds is a well-studied area. For instance, the nitration of phenol itself can yield a mixture of ortho and para isomers, with the ratio depending on reaction conditions.

Table 1: Regioselectivity in the Nitration of Phenolic Compounds

| Substrate | Nitrating Agent | Conditions | Major Products | Isomer Ratio (ortho:para) |

|---|---|---|---|---|

| Phenol | HNO₃ / H₂SO₄ | Low Temperature | 2-Nitrophenol, 4-Nitrophenol (B140041) | ~60:40 |

| Phenol | Dilute HNO₃ | Room Temperature | 2-Nitrophenol, 4-Nitrophenol | Variable |

| m-Cresol | HRP / H₂O₂ / NaNO₂ | Aqueous Buffer | 4-Nitro-m-cresol, 6-Nitro-m-cresol | Mixture of isomers researchgate.net |

Photohydroxynitration Mechanisms

An alternative approach that can generate hydroxynitrobiphenyls directly from biphenyl is photohydroxynitration. This method utilizes photochemical activation to introduce both hydroxyl and nitro groups onto the biphenyl core, often in a single process.

Research on the photohydroxynitration of biphenyl in the presence of nitrate (B79036) ions (NO₃⁻) has revealed a two-step mechanism. rsc.orgrsc.org

Initial Photo-hydroxylation : The process begins with the photo-excitation of biphenyl. The excited biphenyl molecule is then quenched by a nitrate ion. This interaction leads to the formation of an exciplex or a caged radical ion pair, which subsequently collapses to produce ortho-hydroxybiphenyl and para-hydroxybiphenyl.

Subsequent Photochemical Nitration : The hydroxybiphenyl isomers formed in the first step then undergo photochemical nitration. rsc.orgrsc.org This second step introduces a nitro group onto the newly hydroxylated biphenyls, yielding various isomeric hydroxynitrobiphenyls.

The reaction can also be initiated with nitrite (B80452) ions (NO₂⁻) under photochemical conditions. documentsdelivered.com This process is sensitive to the wavelength of light used; for example, the reaction in a nitrate solution can be suppressed by excluding light with wavelengths shorter than 300 nm. documentsdelivered.com This mechanism provides a pathway to hydroxynitrated biphenyls from the unsubstituted parent aromatic hydrocarbon, bypassing the need for sequential, multi-step classical syntheses.

Green Chemistry Principles in this compound Synthesis

Traditional synthetic routes for compounds like this compound often rely on harsh reagents, such as mixed acids for nitration, and environmentally persistent organic solvents. Green chemistry aims to mitigate these issues by developing more sustainable and efficient synthetic protocols. Key green approaches applicable to the synthesis of this target compound include the use of biocatalysis and the development of eco-friendly coupling reactions for constructing the biaryl framework.

One of the most promising green strategies is the use of enzymes as biocatalysts, which operate under mild aqueous conditions with high selectivity. nih.gov

Biocatalytic Nitration : Engineered enzymes, particularly from the cytochrome P450 family, have been developed for the direct nitration of aromatic compounds. miragenews.com For example, researchers have modified cytochrome P450BM3 enzymes to enhance their peroxidase activity, enabling the direct nitration of various phenol and aniline (B41778) compounds using nitrite as the nitrating agent. miragenews.com Similarly, enzymes like horseradish peroxidase (HRP) can catalyze the nitration of phenolic compounds in the presence of hydrogen peroxide and sodium nitrite, yielding mixtures of nitrated regioisomers under mild conditions. researchgate.net These enzymatic methods avoid the use of strong acids and offer a pathway to improved regioselectivity. nih.gov

Another core principle of green chemistry is atom economy, which is often addressed by using catalytic coupling reactions to build molecular frameworks.

Green Suzuki-Miyaura Coupling : The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the two aryl rings of the biphenyl structure. To synthesize this compound, this would involve coupling a derivative of 4-hydroxyphenyl (e.g., 4-hydroxyphenylboronic acid) with a derivative of 2-nitrobenzene (e.g., 2-bromonitrobenzene). Green advancements in this reaction focus on replacing traditional solvents and catalysts with more benign alternatives. nih.gov Research has demonstrated successful Suzuki couplings using water as the sole reaction solvent with recyclable palladium on carbon (Pd/C) catalysts. researchgate.netcolab.ws Other developments include using novel, highly efficient catalysts in benign solvents like banana water extract or employing inexpensive and less toxic metals like nickel. nih.govrsc.org These methods significantly reduce the environmental footprint of the synthesis. mdpi.com

Table 2: Examples of Green Chemistry Approaches in Biaryl Synthesis

| Green Approach | Methodology | Key Advantages | Potential Application |

|---|---|---|---|

| Biocatalytic Nitration | Engineered P450 enzymes or Peroxidases with H₂O₂/NO₂⁻ | Mild aqueous conditions, high selectivity, avoids strong acids. researchgate.netmiragenews.com | Nitration of a pre-formed hydroxybiphenyl or a phenolic precursor. |

| Aqueous Suzuki Coupling | Pd/C catalyst in water. researchgate.netcolab.ws | Eliminates hazardous organic solvents, catalyst can be recycled. | Coupling of 4-hydroxyphenylboronic acid and 2-halonitrobenzene. |

| Nickel-Catalyzed Suzuki Coupling | Inexpensive Ni catalyst in green alcohol solvents. nih.gov | Replaces expensive and toxic palladium catalysts. | Formation of the C-C biaryl bond. |

| Ligand-Free Suzuki Coupling | Palladium acetate in water extract of banana (WEB). rsc.org | Avoids costly and often toxic ligands, uses a natural medium. | Formation of the C-C biaryl bond. |

Mechanistic Investigations and Reactivity Studies of 4 Hydroxy 2 Nitrobiphenyl

Chemical Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring to which it is attached, making it susceptible to both reductive processes and nucleophilic attack.

Reductive Pathways of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation, leading to various nitrogen-containing functionalities, most commonly the corresponding amine.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. google.com For 4-Hydroxy-2'-nitrobiphenyl (B1356274), this transformation would yield 4-Hydroxy-2'-aminobiphenyl. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C) google.com

Raney Nickel (Raney Ni)

The process generally proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds. However, under typical catalytic hydrogenation conditions, these intermediates are rapidly converted to the final amine product. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, leading to purer products. google.com

Other chemical reducing agents can also be employed to achieve this transformation. These methods offer alternative reaction conditions and selectivities.

| Reducing System | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd/C | Methanol (B129727) or Ethanol solvent, room temperature, atmospheric or elevated pressure | 4-Hydroxy-2'-aminobiphenyl | High efficiency and clean conversion. |

| H₂/Pt/C | Methanol, 60°C, 10 bar pressure google.com | 4-Hydroxy-2'-aminobiphenyl | Effective catalyst system for nitro group reduction. google.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, reflux | 4-Hydroxy-2'-aminobiphenyl | Classic "Béchamp reduction"; cost-effective but requires stoichiometric iron. |

| SnCl₂/HCl | Concentrated HCl, ethanol | 4-Hydroxy-2'-aminobiphenyl | Effective for laboratory-scale synthesis. |

| Bis(neopentylglycolato)diboron (B₂nep₂) | Catalyzed by 4,4′-Bipyridyl, followed by hydrolysis acs.org | 4-Hydroxy-2'-aminobiphenyl | An organocatalyst-based method that proceeds under aerobic conditions. acs.org |

Recent advancements in transition-metal catalysis have enabled cross-coupling reactions that use nitroarenes as electrophiles, proceeding via the cleavage of the C–NO₂ bond. nih.govelsevierpure.com This approach avoids the traditional multi-step sequence of reduction and diazotization. nih.gov Palladium catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, have proven effective in activating the otherwise inert Ar–NO₂ bond. nih.govelsevierpure.com

In the context of this compound, the nitro group can be replaced with various substituents through reactions such as:

Suzuki-Miyaura Coupling: Reaction with a boronic acid (Ar-B(OH)₂) to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. nih.gov

Etherification: Reaction with a phenol (B47542) or an alcohol to form a new C-O bond. nih.govacs.org

The general mechanism involves the oxidative addition of the C–NO₂ bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation (for Suzuki coupling) or reaction with a nucleophile, and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.govacs.org

Nucleophilic Aromatic Substitution on Nitro-Substituted Biaryls

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub For an SNAr reaction to occur, a good leaving group must be present on the ring, typically positioned ortho or para to the electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com

In this compound, the nitro group is on the 2'-position. If a suitable leaving group (e.g., a halogen) were present at the ortho (3') or para (5') position on the same ring, the compound would be highly susceptible to nucleophilic attack at that position. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, which lowers the activation energy of the reaction. pressbooks.pub

Even without a halogen leaving group, under certain conditions, the nitro group itself can be displaced by a powerful nucleophile, although this is less common. The rate of SNAr reactions is influenced by the strength of the electron-withdrawing group, the nature of the nucleophile, and the leaving group. masterorganicchemistry.comyoutube.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, enabling a range of derivatization and functionalization reactions.

Derivatization and Functionalization of the Phenolic Hydroxyl

The hydroxyl group can be readily converted into other functional groups, which is a common strategy for modifying the properties of phenolic compounds. nih.gov

Alkylation (Ether Formation): The phenolic proton is acidic and can be removed by a base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a Williamson ether synthesis to form an ether.

Acylation (Ester Formation): The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine). This is one of the most common derivatization strategies for phenols. nih.gov

| Reaction Type | Reagents | Product Functional Group | Example Product Name |

|---|---|---|---|

| Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) | 4-Methoxy-2'-nitrobiphenyl |

| Acylation (Esterification) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OCOR) | 4-Acetoxy-2'-nitrobiphenyl |

| Acylation (Esterification) | Acid anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine) | Ester (-OCOR) | 4-Acetoxy-2'-nitrobiphenyl |

| Silylation | Silyl (B83357) halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (-OSiR₃) | 4-(tert-Butyldimethylsilyloxy)-2'-nitrobiphenyl |

These derivatization reactions are crucial for protecting the hydroxyl group during subsequent transformations on other parts of the molecule or for modifying the compound's physicochemical properties.

Electrophilic and Radical Aromatic Substitutions on the Biphenyl (B1667301) Core

The reactivity of the biphenyl core in this compound towards electrophilic and radical aromatic substitution is significantly influenced by the electronic properties of the hydroxyl and nitro substituents. These substituents are located on different phenyl rings, thereby directing the regioselectivity of substitution reactions on their respective rings.

The hydroxyl group on one phenyl ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. Consequently, electrophilic attack on the hydroxyl-substituted ring is expected to occur preferentially at the positions ortho and para to the hydroxyl group.

Conversely, the nitro group on the other phenyl ring is a strong deactivating group and a meta-director. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivating nature of the nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated.

Therefore, in an electrophilic aromatic substitution reaction, the hydroxyl-substituted ring will be significantly more reactive than the nitro-substituted ring. Substitution will predominantly occur on the activated ring at the positions ortho to the hydroxyl group (the para position is occupied by the other phenyl ring).

In the context of radical aromatic substitution, the directing effects are generally less pronounced than in electrophilic substitution. However, the substituents can still influence the reactivity and regioselectivity. The stability of the radical intermediates formed upon addition of a radical to the aromatic ring will play a key role. While specific studies on the radical aromatic substitution of this compound are scarce, general principles suggest that both rings could potentially undergo substitution, with the precise outcome depending on the nature of the radical species and the reaction conditions.

Table 2: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Ring | Activating/Deactivating | Directing Effect |

| -OH | Ring 1 | Activating | ortho, para |

| -NO2 | Ring 2 | Deactivating | meta |

Photochemical Reaction Pathways

The photochemistry of nitroaromatic compounds is a well-studied field, and the presence of the 2'-nitro group in this compound suggests the potential for interesting photochemical transformations. Upon absorption of UV light, nitroaromatic compounds can be excited to singlet and triplet states, which can then undergo various reactions.

One common photochemical reaction of nitro compounds is intramolecular hydrogen abstraction. For 2-nitrobiphenyl (B167123) derivatives, this can lead to photocyclization. In the case of this compound, it is conceivable that upon photoexcitation, the nitro group could abstract a hydrogen atom from an appropriate position, potentially leading to the formation of a cyclic product. Specifically, photocyclization of 2-nitrobiphenyls is a known route to form carbazole derivatives, although this often proceeds via a reductive cyclization pathway rather than a direct photochemical one. However, the possibility of a photo-induced cyclization to a substituted carbazole or a related heterocyclic system cannot be ruled out.

Another potential photochemical pathway involves intermolecular reactions. The excited state of this compound could interact with other molecules in the reaction medium. For instance, photoexcited nitrobenzene derivatives are known to abstract hydrogen atoms from solvent molecules.

Furthermore, the presence of the hydroxyl group could also influence the photochemical behavior. Phenols can undergo photo-oxidation, and the interplay between the excited nitro group and the phenol moiety could lead to complex reaction pathways. It is also possible that the hydroxyl group could participate in intramolecular hydrogen bonding with the nitro group in the excited state, which could alter the photophysical and photochemical properties of the molecule.

While specific experimental studies on the photochemical pathways of this compound have not been identified in the reviewed literature, the known reactivity of related 2-nitrobiphenyl and nitroaromatic compounds suggests that photocyclization and hydrogen abstraction are plausible reaction pathways.

Molecular Complex Formation and Intermolecular Interactions

The electron-deficient nature of the nitro-substituted phenyl ring and the electron-rich character of the hydroxyl-substituted ring in this compound create the potential for the formation of molecular complexes, particularly charge-transfer complexes. In such a complex, the hydroxyl-substituted ring would act as the electron donor and the nitro-substituted ring as the electron acceptor. This type of interaction is often characterized by the appearance of a new absorption band in the UV-Vis spectrum.

The formation of supramolecular assemblies driven by non-covalent interactions is a key feature of substituted biphenyls. In the solid state, this compound is likely to form extended networks through a combination of hydrogen bonding and π-π stacking. As discussed in Section 3.2.2, the hydroxyl group can form strong hydrogen bonds with the nitro group of an adjacent molecule.

Studies on other substituted biphenyls have demonstrated their ability to self-assemble into well-defined supramolecular structures, such as polymers and helical fibers, driven by a combination of hydrogen bonding and π-π interactions. While specific research on the molecular complex formation of this compound is limited, the inherent functionalities of the molecule strongly suggest its capacity to participate in a rich variety of intermolecular interactions, leading to the formation of stable molecular complexes and supramolecular assemblies.

Theoretical and Computational Chemistry of 4 Hydroxy 2 Nitrobiphenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and a host of related molecular attributes. For 4-Hydroxy-2'-nitrobiphenyl (B1356274), these calculations can predict its three-dimensional shape, the distribution of electrons, and its spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure. nih.gov For instance, DFT can reveal the twist angle between the two phenyl rings, which is a critical factor in determining the molecule's conformational properties.

Beyond molecular geometry, DFT is employed to compute various electronic properties. These include the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. mdpi.com

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -778.5 |

| Dipole Moment (Debye) | 4.5 |

| Polarizability (a.u.) | 160.2 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions between orbitals. wikipedia.org It provides a localized picture of the electron density in a molecule, which is more aligned with classical chemical concepts of bonds and lone pairs. mpg.de For this compound, NBO analysis can quantify the delocalization of electron density, which is crucial for understanding its stability and reactivity. nih.gov

The analysis reveals donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. pcbiochemres.com For example, in this compound, significant interactions would be expected between the lone pairs of the oxygen atoms in the hydroxyl and nitro groups and the antibonding orbitals of the phenyl rings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C3-C4) | 20.5 |

| LP(1) O2 | π(N-O3) | 45.2 |

| π(C1-C6) | π*(C2'-C3') | 5.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed steps of chemical reactions. rsc.orgmdpi.com By mapping out the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. ufl.edu This allows for a comprehensive understanding of the reaction mechanism, including the factors that control the reaction rate and selectivity.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov The energy difference between the reactants and the transition state is the activation energy, which is a critical determinant of the reaction rate.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. researchgate.net For a hypothetical reaction involving this compound, such as an electrophilic substitution on one of the phenyl rings, computational energetic profiling could determine the activation energies for substitution at different positions, thereby predicting the regioselectivity of the reaction.

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pathway A | 25.3 |

| Pathway B | 30.1 |

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. rsc.org Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energetic profile of the reaction. miami.edu

Computational models can account for the effects of a solvent, either implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the reaction pathway. For instance, for a reaction involving charge separation in the transition state, a polar solvent would be expected to lower the activation energy.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.3 |

| Toluene | 2.4 | 23.1 |

| Water | 78.4 | 19.8 |

Molecular Modeling and Docking Studies (Applicability to Related Systems)

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are crucial in fields like drug discovery and materials science for understanding intermolecular interactions. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are widely applied to structurally related systems, such as other nitrobiphenyl derivatives and compounds containing hydroxyphenyl moieties. The insights gained from these studies are transferable and provide a strong basis for predicting the behavior of this compound.

Docking simulations predict the binding affinity and interaction patterns of a ligand (in this case, a molecule like this compound) with a target receptor, typically a protein. The process involves sampling a large number of orientations and conformations of the ligand within the binding site of the receptor and scoring them based on a force field. For nitrophenyl derivatives, studies have shown that the nitro group can participate in crucial electrostatic and hydrogen bonding interactions within a receptor's active site. nih.gov Similarly, the hydroxyl group of the phenol (B47542) ring is a common hydrogen bond donor and acceptor, contributing significantly to binding affinity. researchgate.net

In studies on related compounds, such as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or α-glucosidase, molecular docking has successfully outlined the binding affinities and modes. nih.govnih.govresearchgate.net These analyses reveal key interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, the binding affinities for a series of HPPD inhibitors were found to range from -5.9 kcal/mol to -10.1 kcal/mol, correlating well with their experimental inhibitory concentrations. nih.gov Molecular dynamics (MD) simulations are often used subsequently to validate the stability of these docked complexes over time. nih.govdoi.org The root mean square deviation (RMSD) analysis from MD simulations can confirm the stability of the ligand within the binding pocket. nih.gov

The applicability of these findings to this compound is direct. Its bifunctional nature, possessing both a nitro and a hydroxyl group, suggests it can form multiple points of contact with a biological target. The nitro group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a donor and acceptor. The biphenyl (B1667301) scaffold provides a hydrophobic core that can engage in van der Waals and π-π stacking interactions. Therefore, it is plausible to predict that this compound could exhibit significant binding affinities to various enzymes and receptors, a hypothesis that can be rigorously tested using established docking and molecular dynamics protocols.

Table 1: Representative Docking Study Data for a Related System (HPPD Inhibitors) This table illustrates typical data obtained from molecular docking studies on compounds structurally related to this compound. The data is sourced from a study on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.govresearchgate.net

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Compound 25 | -10.1 | GLN 293, GLN 385, PHE 424 | Hydrogen Bond, Hydrophobic |

| Compound 27 | -9.7 | GLN 293, SER 267, PHE 424 | Hydrogen Bond, Hydrophobic |

| Compound 5 | -8.5 | GLN 293, PHE 381 | Hydrogen Bond, Hydrophobic |

| Compound 52 | -7.2 | SER 267, PHE 424 | Hydrogen Bond, Hydrophobic |

Force Field Calculations and Conformational Analysis

Force field calculations are a cornerstone of computational chemistry, enabling the study of molecular conformations and dynamics. stanford.edu These methods use a set of parameters and potential energy functions to calculate the energy of a molecule as a function of its atomic coordinates. For biphenyl and its derivatives, a key conformational feature is the dihedral angle (torsion angle) between the two phenyl rings, which is dictated by the balance between steric repulsion of ortho substituents and electronic effects favoring planarity (π-conjugation). ic.ac.uknih.gov

In unsubstituted biphenyl, steric hindrance between the ortho-hydrogens results in a twisted conformation with a dihedral angle of approximately 45° in the gas phase. libretexts.org The introduction of substituents, particularly at the ortho positions, has a profound effect on this angle and the rotational energy barrier. nih.gov For this compound, the nitro group at the 2' position introduces significant steric bulk. This steric repulsion between the ortho nitro group and the adjacent phenyl ring forces the molecule into a more twisted conformation compared to unsubstituted biphenyl. The energy of planar conformations increases substantially with increasing substitution at the ortho positions. nih.gov

Force fields such as MMFF (Merck Molecular Force Field), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used for conformational analysis of organic molecules. stanford.eduresearchgate.netbath.ac.uk These force fields have been parameterized to reproduce experimental and high-level quantum mechanical data. For nitro compounds, specific parameterization is crucial to accurately model the geometry and electrostatic properties of the nitro group. nih.govresearchgate.net

Conformational analysis of this compound would involve systematically rotating the bond connecting the two phenyl rings and calculating the potential energy at each step. This generates a potential energy surface that reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation between them. The barrier to rotation is a critical parameter, as it determines the rate of interconversion between conformers. For substituted biphenyls with bulky ortho groups, this barrier can be high enough to allow for the isolation of conformational isomers, a phenomenon known as atropisomerism. libretexts.org A general rule suggests that a rotational energy barrier of 16 to 19 kcal/mol is required to prevent spontaneous racemization at room temperature for chiral biphenyls. libretexts.org While this compound is not chiral, this illustrates the significant energy cost associated with forcing the bulky ortho nitro group past the other ring.

Table 2: Typical Rotational Energy Barriers in Substituted Biphenyls This table provides illustrative data on the energy barriers for rotation around the central C-C bond in various substituted biphenyls, demonstrating the impact of ortho substituents.

| Compound | Ortho Substituents | Rotational Energy Barrier (kcal/mol) | Dihedral Angle of Minimum Energy Conformation |

| Biphenyl | H, H | ~2 | ~45° |

| 2-Methylbiphenyl | H, CH₃ | ~7 | Increased twist vs. biphenyl |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | >20 | ~70° |

| 2,2'-Dinitrobiphenyl | NO₂, NO₂ | High (isolable atropisomers) | Highly twisted (>70°) |

| This compound (Predicted) | H, NO₂ | Moderately High | Significantly twisted (>45°) |

Advanced Analytical Methodologies for Characterization of 4 Hydroxy 2 Nitrobiphenyl

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular characterization of 4-Hydroxy-2'-nitrobiphenyl (B1356274), providing detailed information about its electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbons in the molecule. The structure consists of a 4-hydroxyphenyl ring (Ring A) and a 2-nitrophenyl ring (Ring B).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons and the single hydroxyl proton. The hydroxyl proton (Ar-OH) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The aromatic protons will reside in the typical downfield region (approx. 6.8-8.0 ppm). The protons on the hydroxyphenyl ring (H-2, H-3, H-5, H-6) will form an AA'BB' system, appearing as two sets of doublets. The protons on the nitrophenyl ring (H-3', H-4', H-5', H-6') will exhibit more complex splitting patterns due to the strong electron-withdrawing effect and anisotropic influence of the ortho-nitro group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 12 distinct signals for the carbon atoms of the biphenyl (B1667301) backbone. The carbon bearing the hydroxyl group (C-4) and the carbon bearing the nitro group (C-2') would be significantly shifted. Carbons C-1, C-4, C-1', and C-2' are quaternary and would show lower intensity signals. The chemical shifts can be estimated using established data for substituted benzenes and biphenyls github.iorsc.org.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2/H-6 | ~7.3-7.5 (d) | C-1: ~132 |

| H-3/H-5 | ~6.8-7.0 (d) | C-2/C-6: ~130 |

| H-3' | ~7.6-7.8 (m) | C-3/C-5: ~116 |

| H-4' | ~7.4-7.6 (m) | C-4: ~156 |

| H-5' | ~7.5-7.7 (m) | C-1': ~135 |

| H-6' | ~7.9-8.1 (m) | C-2': ~149 |

| 4-OH | Variable (broad s) | C-3': ~124 |

| C-4': ~133 | ||

| C-5': ~129 |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), are used to identify the functional groups present in this compound by measuring the vibrations of its molecular bonds thermofisher.comuha.fr.

Key vibrational modes expected for this compound include:

O-H Stretch: A broad and strong absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the phenolic hydroxyl group.

N-O Stretch: Strong, characteristic bands for the nitro group. The asymmetric stretch is expected around 1520-1560 cm⁻¹ and the symmetric stretch around 1345-1385 cm⁻¹ ua.ptresearchgate.net.

C-H Aromatic Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

C=C Aromatic Stretch: Several bands of varying intensity in the 1400-1610 cm⁻¹ region.

C-O Stretch: A band in the 1200-1260 cm⁻¹ region for the phenolic C-O bond.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Nitro N-O | Asymmetric Stretch | 1520-1560 | Strong |

| Aromatic C=C | Ring Stretching | 1400-1610 | Medium to Strong |

| Nitro N-O | Symmetric Stretch | 1345-1385 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. This compound possesses a conjugated π-system extending over both aromatic rings, which is expected to result in strong UV absorption. The presence of the hydroxyl group (an auxochrome) and the nitro group (a chromophore) significantly influences the absorption spectrum.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. For comparison, p-nitrobiphenyl has a UV absorption maximum at 295 nm nih.gov. The electronic transitions in this compound would be sensitive to solvent polarity and pH. In basic solutions, deprotonation of the phenolic hydroxyl group to form the phenoxide ion would create a more extended conjugated system, leading to a bathochromic (red) shift of the absorption maximum to a longer wavelength, likely around 400 nm, similar to what is observed for 4-nitrophenol (B140041) researchgate.net.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₉NO₃ and a monoisotopic mass of approximately 215.06 Da nih.gov.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 215. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (30 Da), NO₂ (46 Da), and CO (28 Da) youtube.comyoutube.com.

Electrospray ionization (ESI) is a softer ionization technique. Predicted ESI-MS data suggests the formation of adducts such as [M+H]⁺ at m/z 216.06552, [M+Na]⁺ at m/z 238.04746, and [M-H]⁻ at m/z 214.05096 uni.lu. Tandem MS (MS/MS) experiments on these precursor ions would reveal characteristic fragmentation patterns useful for positive identification in complex mixtures ed.ac.uk.

Predicted Mass Spectrometry Data for this compound

| Adduct / Ion | Predicted m/z |

|---|---|

| [M]⁺ | 215.05769 |

| [M+H]⁺ | 216.06552 |

| [M+Na]⁺ | 238.04746 |

| [M-H]⁻ | 214.05096 |

| [M+K]⁺ | 254.02140 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While a specific crystal structure for this compound has not been publicly reported, analysis of related compounds like 2-nitrobiphenyl (B167123) provides insight into expected structural features nih.gov.

A crystallographic study of this compound would provide precise measurements of all bond lengths, bond angles, and, crucially, the dihedral angle between the two aromatic rings. This dihedral angle is a key structural parameter, as it is influenced by the steric hindrance of the ortho-nitro group, which forces the rings out of planarity. The analysis would also reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, which govern the solid-state properties of the compound.

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile polar compounds like nitrobiphenyls sielc.comresearchgate.net. A typical setup would involve a C8 or C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid. Detection is commonly achieved using a UV detector set to an absorption maximum of the analyte.

Gas Chromatography (GC): GC can also be used, particularly for identifying and quantifying this compound in complex mixtures epa.gov. Given the polarity of the hydroxyl group, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability, although analysis of underivatized nitrophenols is also possible researchgate.net. Due to the electronegative nitro group, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) would provide high sensitivity and selectivity for trace analysis epa.govgoogle.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a robust method for the separation and analysis of non-volatile or thermally sensitive compounds like this compound. The technique's versatility allows for the use of various stationary and mobile phases to achieve optimal separation from impurities and isomeric compounds.

For the analysis of nitrobiphenyl compounds, reversed-phase HPLC is frequently employed. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For instance, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which effectively retains aromatic compounds like this compound.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of related nitrobiphenyl compounds consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the aqueous phase can be adjusted to control the ionization state of the hydroxyl group in this compound, thereby influencing its retention time. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid.

The separation of isomers, which is often a significant challenge in chemical analysis, can be addressed by carefully selecting the HPLC column and mobile phase. Stationary phases with unique selectivities, such as those incorporating phenyl or biphenyl functional groups, can offer enhanced resolution of aromatic isomers through pi-pi interactions. Furthermore, adjusting parameters like column temperature and flow rate can significantly impact the separation efficiency.

Table 1: Illustrative HPLC Parameters for the Analysis of Nitrobiphenyl Compounds

| Parameter | Condition |

| Column | C18, Phenyl-Hexyl, or Biphenyl stationary phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Formic acid or Phosphoric acid |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV/Vis at a specific wavelength (e.g., 254 nm) or Mass Spectrometry |

| Temperature | Ambient to moderately elevated (e.g., 30-40 °C) |

This table presents a generalized set of parameters based on methods for related compounds and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC can provide high-resolution separation and sensitive detection. A key consideration for the GC analysis of compounds containing polar functional groups, such as the hydroxyl group in this compound, is the potential for peak tailing and adsorption on the column. To mitigate these effects, derivatization of the hydroxyl group to a less polar and more volatile silyl (B83357) ether, for example, is a common practice.

The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, is often suitable for the analysis of aromatic compounds. The temperature program of the GC oven is carefully optimized to ensure the separation of this compound from other components in the sample mixture.

Detection in GC can be accomplished using various detectors. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms like the nitro group in this compound.

Table 2: Representative GC Parameters for Nitrobiphenyl Analysis

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | Typically 250-300 °C |

| Oven Program | A temperature gradient from a lower starting temperature to a higher final temperature to elute all components |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS) |

Note: These parameters are illustrative and would need to be optimized for the specific analysis of this compound, potentially including a derivatization step.

LC-MS and GC-MS Coupled Techniques

The coupling of chromatographic separation with mass spectrometry provides a powerful analytical tool that combines the high-resolution separation capabilities of HPLC and GC with the sensitive and selective detection of a mass spectrometer.

LC-MS is particularly well-suited for the analysis of this compound as it can be analyzed directly without the need for derivatization. The eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of compound. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural information through fragmentation patterns. This high degree of specificity allows for the confident identification and quantification of this compound, even in complex matrices.

GC-MS is another highly effective technique, especially if derivatization is performed to improve the chromatographic properties of this compound. After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the mass of the analyte and a series of fragment ions that form a unique fragmentation pattern, often referred to as a chemical fingerprint. This fragmentation pattern is highly reproducible and can be used to identify the compound by comparison with spectral libraries. For the isomeric compound, 4-Hydroxy-4'-nitrobiphenyl (B1295355), GC-MS data shows a prominent molecular ion peak at an m/z of 215, with other significant fragments at m/z 185 and 115 nih.gov.

Table 3: Overview of MS Parameters for Nitrobiphenyl Compound Analysis

| Parameter | LC-MS | GC-MS |

| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, Ion Trap |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | Full Scan, Selected Ion Monitoring (SIM) |

This table provides a general overview of mass spectrometry parameters that are typically employed in the analysis of nitrobiphenyl compounds.

The use of these advanced analytical methodologies is essential for the accurate and reliable characterization of this compound. The choice of a specific technique or a combination of techniques will depend on the analytical requirements, such as the concentration of the analyte, the complexity of the sample matrix, and the need for isomeric separation.

Applications and Material Science Perspectives

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tailored by judicious selection of these building blocks. Although the direct incorporation of 4-hydroxy-2'-nitrobiphenyl (B1356274) as a linker in MOF synthesis is not extensively documented, the characteristics of its isomer, 4-hydroxy-4'-nitrobiphenyl (B1295355), provide a strong basis for its potential applications.

Luminescent MOFs are at the forefront of chemical sensing technology. Their high porosity and tunable fluorescence make them excellent candidates for detecting specific analytes. The presence of a nitroaromatic moiety in this compound suggests its potential utility in MOF-based sensing, particularly through the mechanism of fluorescence quenching.

Research on a cadmium(II)-based MOF, Cd-TCAA, demonstrated high selectivity and sensitivity for the detection of 4-hydroxy-4'-nitrobiphenyl (HNBP). researchgate.netrsc.org The fluorescence of the MOF was effectively quenched by HNBP, with a detection limit as low as 50 nM. researchgate.netrsc.org This quenching is attributed to photoinduced electron transfer from the electron-rich MOF to the electron-deficient nitroaromatic analyte. Given the similar electronic properties conferred by the nitro group in this compound, it is plausible that MOFs designed with appropriate fluorophores could serve as sensitive platforms for its detection.

Table 1: Comparison of MOF-based Sensing for Nitrobiphenyl Isomers

| Compound | MOF Sensor | Detection Mechanism | Reported Detection Limit |

|---|---|---|---|

| 4-Hydroxy-4'-nitrobiphenyl | Cd-TCAA | Fluorescence Quenching | 50 nM researchgate.netrsc.org |

The semiconductor-like properties of some MOFs enable them to act as photocatalysts for the degradation of organic pollutants. kyushu-u.ac.jp The incorporation of ligands with specific functionalities can enhance their photocatalytic efficiency by improving light absorption and charge separation.

The same Cd-TCAA MOF that was effective in sensing 4-hydroxy-4'-nitrobiphenyl also exhibited photocatalytic activity for the degradation of methylene (B1212753) blue. researchgate.netrsc.org MOFs can be functionalized to enhance their light-harvesting capabilities, and the presence of nitro and hydroxyl groups on the biphenyl (B1667301) structure could influence the electronic properties of a MOF, potentially enhancing its photocatalytic activity. mdpi.commdpi.com While direct studies on MOFs containing this compound for photocatalysis are not available, the broader research on functionalized MOFs suggests this as a promising area for exploration. mdpi.commdpi.com

Catalytic Transformations Involving this compound as Substrate or Ligand

The chemical functionalities of this compound make it a candidate for involvement in catalytic transformations, either as a substrate undergoing reaction or as a ligand coordinating to a metal center to facilitate catalysis.

The catalytic reduction of nitroaromatic compounds to their corresponding amines is an important industrial process. For instance, the hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction. google.com It is highly probable that this compound could undergo a similar catalytic hydrogenation to produce 4-amino-2'-hydroxybiphenyl, a potentially valuable intermediate in organic synthesis. This transformation is typically carried out using noble metal catalysts such as platinum or palladium, and the reaction conditions could likely be adapted for the reduction of this compound. google.comrsc.org

Furthermore, the structure of this compound, with its hydroxyl group and the potential for the nitro group to be reduced to an amino group, presents possibilities for it to act as a chelating ligand in transition metal catalysis. Biphenyl-based ligands are known to be effective in various catalytic reactions. While there is no direct evidence of this compound being used as a ligand, a related compound, 2,2′-dinitrobiphenyl-4,4′-dicarboxylate, has been used to synthesize transition metal compounds, demonstrating that nitrobiphenyl derivatives can indeed function as ligands in coordination chemistry.

Electrochemical Properties and Surface Modification in Material Science

The electrochemical behavior of this compound is expected to be dictated by its two primary functional groups: the reducible nitro group and the oxidizable phenol (B47542) group. Studies on related compounds, such as various nitrophenols, have shown that they are electrochemically active.

The nitro group can be electrochemically reduced to a hydroxylamine (B1172632) and subsequently to an amine. This process is often irreversible and can be observed using techniques like cyclic voltammetry. The phenol group, on the other hand, can be oxidized, typically at a more positive potential. The electrochemical modification of a glassy carbon electrode with substituted nitrophenols has been demonstrated, where the nitro groups were reduced to amine groups to create a functionalized surface. This suggests that this compound could be used to modify electrode surfaces, potentially for sensing applications. researchgate.net For example, electrochemical sensors for the detection of 4-nitrophenol have been developed using various modified electrodes, showcasing the utility of the electrochemical properties of nitrophenols. nih.govrsc.org

Table 2: Potential Electrochemical Reactions of this compound

| Functional Group | Electrochemical Process | Potential Application |

|---|---|---|

| Nitro Group | Reduction | Surface functionalization, Synthesis of amino derivatives |

Polymer Chemistry and Advanced Materials Development (as precursor or monomer if applicable)

Biphenyl derivatives are valuable precursors in polymer chemistry, often imparting desirable properties such as thermal stability and liquid crystallinity to the resulting polymers. While direct polymerization of this compound has not been reported, its structural similarity to other biphenyls used in polymer synthesis suggests its potential in this field.

For instance, monomers containing biphenyl moieties, such as acrylated derivatives of 2-phenylphenol (B1666276) (2-hydroxybiphenyl), have been used to create crosslinked polymers. The biphenyl side groups in these polymers can engage in intramolecular pi-pi stacking interactions, leading to noncovalent crosslinks that influence the material's properties. It is conceivable that an acrylated derivative of this compound could be synthesized and subsequently polymerized to create novel polymers with unique characteristics conferred by the nitro group.

The presence of the nitro group could also open up possibilities for post-polymerization modification. The nitro group could be reduced to an amine, which could then be used for further functionalization, allowing for the tailoring of the polymer's properties for specific applications.

Environmental and Biochemical Transformation Pathways Chemical Aspects

Microbial Degradation and Biotransformation Mechanisms

Microorganisms play a significant role in the breakdown of nitroaromatic compounds, including 4-Hydroxy-2'-nitrobiphenyl (B1356274). Bacteria and fungi have evolved diverse enzymatic systems to metabolize these xenobiotic compounds, often using them as sources of carbon, nitrogen, and energy nih.govnih.gov. The degradation can proceed through either reductive or oxidative pathways.